Isopropylmalononitrile

Vue d'ensemble

Description

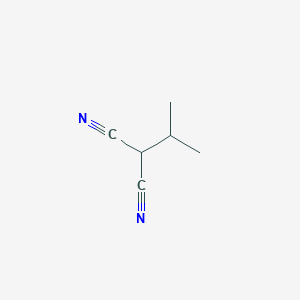

Isopropylmalononitrile is an organic compound with the molecular formula C6H8N2 and a molar mass of 108.14 g/mol . It is a colorless liquid with a strong cyanide smell and a boiling point of 182-183 degrees Celsius . This compound is an important intermediate in organic synthesis, used in the production of metal complexes, organic photosensitive colorants, fluorescent dyes, markers, and biochemical reagents .

Méthodes De Préparation

Isopropylmalononitrile can be synthesized through the reaction of succinate with isopropanol . The reaction involves the esterification of succinate and isopropanol in the presence of a catalyst, followed by purification through heating distillation . This method is commonly used in industrial production due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Isopropylmalononitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can yield a variety of derivatives.

Substitution: It can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are often used as intermediates in further chemical synthesis.

Applications De Recherche Scientifique

Isopropylmalononitrile is a chemical compound with the molecular formula . While the search results do not provide an extensive list of applications and documented case studies specifically for this compound, they do offer some insight into its use as a reagent in chemical synthesis.

Synthesis of Heterocyclic Compounds

- Transfer Hydrocyanation: this compound can be used as a hydrogen cyanide (HCN) donor in nickel-catalyzed transfer hydrocyanation of alkynes . This process involves the use of nickel catalysts with bisphosphine ligands to catalyze the transformation .

- Reaction Conditions: The best catalytic system consists of 10 mol % of /BISBI (2,2′-bis(diphenylphosphinomethyl)-1,1′-biphenyl) in combination with 1.2 equivalents of this compound as the HCN donor, using toluene as the solvent at 100 °C .

- Functional Group Tolerance: The method is compatible with Lewis acid-sensitive functional groups, such as silyl-ethers, unprotected primary alcohols, and primary alkyl chlorides, affording the corresponding products in good yields with excellent regioselectivity . For example, it was observed that when an electron-donating methoxy group was installed, the syn-addition hydrocyanation product was obtained as the major isomer in high yield (75%), while only minor amounts of the anti-addition product were formed (10%) .

Multicomponent Reactions (MCRs)

- Versatile Reagent: Malononitrile, a related compound, is a versatile reagent in multicomponent reactions (MCRs) for producing structurally diverse heterocyclic frameworks . Ultrasonic irradiation can augment these reactions, offering benefits such as thermal enhancement, agitation, and activation .

- Applications of Heterocycles: The resulting heterocyclic structures have biochemical and pharmacological implications, with promising uses in drug discovery and development due to their diverse range of pharmacological activities .

Other potential applications mentioned for related compounds:

- Synthesis of donor–acceptor heterocyclic compounds for molecular electronic devices and data storage .

- Synthesis of photo-cross-linkable liquid crystalline polymers with optical and mechanical properties controlled by light .

- Synthesis of nonlinear optical (NLO) compounds for telecommunications and optical information processing . An example is (E)-2-(3-(4-aminostyryl)-5,5-dimethylcyclohex-2-enylidene) malononitrile .

Mécanisme D'action

The mechanism of action of isopropylmalononitrile involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of other compounds, facilitating reactions through its nitrile groups. The exact pathways and targets depend on the specific application and the compounds it interacts with .

Comparaison Avec Des Composés Similaires

Isopropylmalononitrile is similar to other nitrile compounds such as malononitrile and its dimer . it is unique due to its isopropyl group, which imparts different chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific organic compounds and industrial applications.

Similar Compounds

- Malononitrile

- Malononitrile dimer

- Cyanoacetonitrile

- Dicyanomethane

This compound’s distinct properties and versatility make it a crucial compound in various fields of scientific research and industrial applications.

Activité Biologique

Isopropylmalononitrile (IPMN) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of IPMN, supported by data tables, case studies, and findings from various research studies.

This compound is characterized by its chemical structure, which includes two cyano groups and an isopropyl group attached to a malonic acid derivative. Its molecular formula is , and it has a molecular weight of 124.14 g/mol.

Antitumor Activity

Research has indicated that IPMN exhibits significant antitumor properties. A study highlighted its ability to inhibit the proliferation of various tumor cell lines, including MCF-7 (breast cancer) and HCT-15 (colon cancer) cells. The mechanism appears to involve cell cycle arrest and the induction of apoptosis in affected cells .

Inhibition of Enzymatic Activity

IPMN has been shown to act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Neuroprotective Effects

In addition to its antitumor properties, IPMN has been studied for its neuroprotective effects. It was found to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

A comprehensive review of the literature reveals various studies focusing on the biological activity of IPMN:

The biological activities of IPMN can be attributed to its chemical structure, which allows it to interact with various biological targets. The presence of cyano groups is particularly significant as they can form complexes with metal ions and participate in nucleophilic attacks on electrophilic centers within biological macromolecules.

Molecular Targets

- Cyclooxygenase Enzymes : IPMN inhibits COX-1 and COX-2, reducing inflammation.

- Cell Cycle Regulators : Induces expression of p53 and Bax while downregulating cdk4/6, leading to cell cycle arrest.

- Oxidative Stress Markers : Decreases levels of reactive oxygen species (ROS) in neuronal cells.

Propriétés

IUPAC Name |

2-propan-2-ylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5(2)6(3-7)4-8/h5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYGUTCPFMPGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525152 | |

| Record name | (Propan-2-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23741-79-9 | |

| Record name | (Propan-2-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.